molecular formula C20H18N6O2 B11000519 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B11000519
M. Wt: 374.4 g/mol
InChI Key: PSHYUXJEFJQDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps. One common method involves the reaction of 4-oxoquinazoline with an appropriate acylating agent to form the desired acetamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxoquinazolin-3(4H)-yl)-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C20H18N6O2/c27-18(12-26-13-21-16-9-5-4-8-15(16)19(26)28)23-20-22-17(24-25-20)11-10-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H2,22,23,24,25,27)

InChI Key

PSHYUXJEFJQDOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.